![molecular formula C20H30N4O3S B5538265 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical processes, often aimed at generating compounds with specific pharmacological activities. For instance, Caroon et al. (1981) describe the preparation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the synthetic versatility of this scaffold in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The crystal structure analysis of similar compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate by Wang et al. (2011), provides insights into the molecular geometry, confirming the presence of planar and non-planar ring systems that are crucial for the compound's biological activity (Wang et al., 2011).
Chemical Reactions and Properties
Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core are subjected to various chemical reactions, enhancing their pharmacological profile. The introduction of aromatic substitutions, as investigated by Obniska et al. (2006), significantly affects their anticonvulsant activity, demonstrating the chemical reactivity and modification potential of these compounds (Obniska et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their pharmacological efficacy. Detailed studies on similar structures help in understanding how these properties influence drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with receptors, define the therapeutic potential of these compounds. For instance, the affinity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives for serotonin receptors highlights the importance of chemical properties in drug design (Obniska et al., 2006).
科学的研究の応用
Potential as NK2 Receptor Antagonists
Research has demonstrated that derivatives of this compound exhibit potent and selective antagonistic activities against the tachykinin NK2 receptor. Such compounds have shown significant efficacy in assays involving rat colon binding, guinea pig trachea, and bronchoconstriction induced by NK2 receptor agonists in anesthetized guinea pigs, suggesting their utility in treating respiratory ailments or conditions associated with NK2 receptor activity (P W Smith et al., 1995).
Antihypertensive Activity
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their antihypertensive properties in spontaneous hypertensive rats. These studies revealed that certain derivatives possess the potential to act as antihypertensive agents, implicating their possible use in managing high blood pressure conditions (J. Caroon et al., 1981).
Anticonvulsant Properties
Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives has indicated their effectiveness in displaying anticonvulsant activity, highlighting their potential for development into new therapeutic agents for epilepsy and related disorders. These compounds were evaluated for their neurotoxic and anticonvulsant properties, suggesting a promising avenue for further pharmaceutical development (J. Obniska et al., 2006).
特性
IUPAC Name |
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(thiophene-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-2-21-8-10-22(11-9-21)12-13-24-16-20(27-19(24)26)4-6-23(7-5-20)18(25)17-3-14-28-15-17/h3,14-15H,2,4-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWFUAZQPZBFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2CC3(CCN(CC3)C(=O)C4=CSC=C4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。